molecular formula C16H30O B2624126 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol CAS No. 1214625-91-8

1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol

Cat. No.: B2624126
CAS No.: 1214625-91-8
M. Wt: 238.415
InChI Key: XDFUNZJKZIEFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol is a high-purity chemical compound intended for research and development applications, particularly in the field of fragrance chemistry. This compound is structurally related to the well-known synthetic ketone, Tetramethyl acetyloctahydronaphthalenes (OTNE/Iso E Super), a widely used woody odorant . While the ketone variant is known for its woody, slightly ambergris-like odor that is long-lasting on skin and fabric , this ethanol derivative offers researchers a valuable intermediate for exploring novel scent profiles and studying structure-activity relationships. Its potential applications include serving as a precursor in the synthesis of more complex fragrance molecules or in the development of delivery systems for organoleptic compounds . Researchers may also investigate its use in modifying and enhancing fragrance longevity and stability in various formulations. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for any form of human or animal consumption. It cannot be used in medicinal or edible products.

Properties

IUPAC Name

1-(2,3,8,8-tetramethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11-14,17H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFUNZJKZIEFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCCC(C2CC1(C)C(C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol typically involves the hydrogenation of naphthalene derivatives followed by functional group transformations. One common method includes the catalytic hydrogenation of tetramethylnaphthalene to produce the decahydro derivative, which is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed for the hydrogenation steps, while the Grignard reaction is carefully controlled to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanone.

    Reduction: Formation of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethane.

    Substitution: Formation of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethyl halides.

Scientific Research Applications

Perfume Composition

Iso E Super is widely utilized in the formulation of perfumes due to its unique scent profile that is described as woody and amber-like. Its ability to enhance and round out other fragrance notes makes it a popular choice among perfumers.

Fragrance Category Key Notes Usage Example
FloralRose, JasmineHigh-end perfumes
WoodyCedarwoodNiche fragrances
OrientalAmberLuxury perfumes

Consumer Products

Beyond traditional perfumes, Iso E Super is incorporated into various consumer products such as:

  • Household Cleaners : Provides a pleasant scent while masking chemical odors.
  • Personal Care Products : Used in lotions and shampoos for fragrance enhancement.
  • Air Fresheners : Its long-lasting scent makes it ideal for air care products.

Case Study 1: Perfume Formulation

A study conducted by perfumers revealed that incorporating Iso E Super in a floral fragrance significantly improved the overall scent profile. The fragrance was noted to have increased longevity and a more complex aroma when compared to formulations without Iso E Super.

Case Study 2: Consumer Product Development

In the development of a new line of eco-friendly household cleaners, researchers found that the inclusion of Iso E Super not only enhanced the product's scent but also improved consumer acceptance. A survey indicated that 85% of participants preferred the cleaner with Iso E Super over those without it.

Mechanism of Action

The mechanism of action of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. Additionally, its hydrophobic decahydronaphthalene core enables it to interact with lipid membranes and hydrophobic pockets within proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2,3,8,8-Tetramethyl-octahydronaphthalen-2-yl)ethanone (Iso E Super) with analogous fragrance compounds, highlighting structural, functional, and application-based differences.

Compound Molecular Formula CAS No. Functional Group Key Applications Safety/Environmental Notes
Iso E Super (OTNE) C₁₆H₂₆O 54464-57-2 Ketone Perfumery, cosmetics, laundry products Classified as a marine pollutant; EC3 (skin sensitization) ranges 6.07–25.14% .
Acetyl Cedrene C₁₅H₂₄O 32388-55-9 Ketone Fragrance fixative, woody notes Moderate skin penetration; EC3 = 13.93% .
Galaxolide (HHCB) C₁₈H₂₆O 1222-05-5 Polycyclic musk Detergents, personal care products Accumulates in biota; detected in WWTP sludge .
1-(3,3-Dimethylcyclohexyl)pent-4-en-1-one C₁₃H₂₂O 81752-87-6 Ketone Floral-fruity fragrance enhancer Low skin exposure (0.002% in formulations) .
Key Comparative Insights:

Structural Differences :

  • Iso E Super features a fully saturated octahydronaphthalene backbone with four methyl groups and an acetyl moiety, contributing to its thermal stability .
  • Acetyl Cedrene (Vertofix Coeur) has a simpler bicyclic structure with fewer methyl groups, leading to a sharper woody scent .
  • Galaxolide , a polycyclic musk, contains a macrocyclic structure linked to persistent environmental accumulation .

Functional Performance: Iso E Super acts as a versatile base note, enhancing longevity in perfumes. Its isomer mixture (e.g., 1,2,3,4,5,6,7,8-octahydro vs. 1,2,3,5,6,7,8,8a-octahydro) affects odor profile and volatility . Acetyl Cedrene is less persistent but preferred for crisp, clean wood accords .

Galaxolide shows higher bioaccumulation in aquatic organisms, raising ecological concerns .

Research Findings and Data Gaps

  • Toxicokinetics: Limited human data exist for Iso E Super, though in vitro studies indicate moderate dermal absorption .
  • Regulatory Status : Iso E Super is approved for use in fragrances but faces scrutiny under EU REACH for environmental hazards .
  • Synthetic Alternatives: Newer derivatives, such as 1-(3-Ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, aim to reduce ecological footprints while retaining olfactory properties .

Biological Activity

1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol is a compound of interest due to its potential biological activities. Its structure suggests possible interactions with various biological systems, making it a candidate for pharmacological investigation. This article reviews the available literature on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential applications.

Chemical Structure

The compound is characterized by a complex structure that includes a decahydronaphthalene moiety. The specific arrangement of methyl groups and the hydroxyl functional group are believed to influence its biological properties.

Biological Activity Overview

Research indicates that 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can exhibit antibacterial properties. For instance, compounds derived from similar structures were tested against various bacterial strains using broth microdilution assays, revealing minimum inhibitory concentrations (MICs) that suggest potential efficacy against pathogens like Staphylococcus aureus .
  • TRPV Channel Modulation : The compound has been investigated for its interaction with transient receptor potential (TRP) channels. Specifically, it has shown selective antagonistic activity towards TRPV4 while being inactive against TRPV1. This selectivity could have implications for pain management and inflammatory conditions .

Antibacterial Activity

A study evaluated the antibacterial properties of several derivatives related to 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol. The results indicated that certain modifications to the structure enhanced antibacterial activity. The following table summarizes the MIC values obtained for selected derivatives:

Compound NameMIC (µg/mL)Target Bacteria
Homodrimanyl Amide 132Staphylococcus aureus
Homodrimanyl Ester 1816Escherichia coli
Homodrimanyl Alcohol 21>128Pseudomonas aeruginosa

TRPV Channel Studies

In vitro studies assessed the interaction of the compound with TRPV channels in HEK293 cells. The following table summarizes the EC50 values for activation and IC50 values for antagonism:

Compound NameEC50 (µM)IC50 (µM)TRPV Channel
Homodrimanyl Amide 6-5.30rTRPV4
Homodrimanyl Amide 18-0.41rTRPV4
Natural Compound (+)-Sclareolide->100rTRPV4

Structure-Activity Relationships (SAR)

The SAR studies conducted on various derivatives of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol indicate that modifications at specific positions can significantly alter biological activity. For example:

  • Hydroxyl Group Position : The presence and position of hydroxyl groups appear crucial for maintaining activity against TRPV channels.
  • Aliphatic vs. Aromatic Substituents : Compounds with bulky aromatic substituents generally exhibited higher potency compared to those with smaller aliphatic groups .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Iso-E-Super, and how do they influence experimental design for synthesis and purification?

  • Answer : Iso-E-Super (C₁₆H₂₆O, MW 234.38) is a colorless to pale yellow liquid with a boiling point of 134–135°C at 2.8 mmHg and a density of 0.95 g/cm³. Its low volatility and hydrophobic nature (logP ~4.5) necessitate techniques like vacuum distillation for purification. Storage at −20°C is recommended to prevent degradation . For synthesis, steric hindrance from the tetramethyl groups requires optimized catalytic conditions (e.g., acid-mediated cyclization) to achieve high stereochemical purity .

Q. How can structural elucidation of Iso-E-Super be performed using spectroscopic methods?

  • Answer :

  • NMR : Use ¹H and ¹³C NMR to resolve the complex decahydronaphthalene backbone. Key signals include methyl groups at δ 0.8–1.2 ppm and the acetyl carbonyl at δ 207–210 ppm .
  • GC-MS : Employ HP-5MS or CP-Sil 5 CB columns for separation, with electron ionization (EI) to fragment the molecule. The base peak at m/z 43 (acetyl fragment) is diagnostic .
  • IR : The ketone group shows a strong absorption band at ~1700 cm⁻¹ .

Advanced Research Questions

Q. What methodologies are recommended for detecting Iso-E-Super in environmental matrices, and how can data contradictions be addressed?

  • Answer :

  • Extraction : Solid-phase extraction (SPE) using C18 cartridges for water samples or sonication-assisted extraction for sludge/dust .
  • Quantification : LC-MS/MS with positive electrospray ionization (ESI+) provides high sensitivity (LOD ~0.1 ng/L). Conflicting data (e.g., variability in sludge concentrations) may arise from matrix effects; use isotope-labeled internal standards (e.g., ¹³C-Iso-E-Super) to normalize recovery .
  • Environmental Data : Reported concentrations in sludge (190–390 ng/g dw) and indoor dust (28–52 ng/sample) suggest WWTP sludge as a primary reservoir. Cross-validate findings with biota sampling (e.g., fish liver) to assess bioaccumulation potential .

Q. How can researchers design toxicological studies to evaluate Iso-E-Super’s endocrine-disrupting potential?

  • Answer :

  • In vitro assays : Use ERα/ERβ transcriptional activation assays (e.g., MCF-7 cell lines) to screen for estrogenic activity. Compare results with structural analogs (e.g., Galaxolide) to identify SAR trends .
  • In vivo models : Expose zebrafish embryos (OECD TG 236) to Iso-E-Super (0.1–100 µg/L) and monitor developmental endpoints (e.g., vitellogenin induction). Include positive controls (e.g., 17β-estradiol) to validate assay sensitivity .
  • Data Interpretation : Address contradictions (e.g., low acute toxicity but high bioaccumulation) by integrating metabolomics to identify sublethal effects (e.g., lipid metabolism disruption) .

Q. What strategies optimize the stereoselective synthesis of Iso-E-Super’s decahydronaphthalene core?

  • Answer :

  • Catalytic Systems : Chiral Lewis acids (e.g., BINOL-derived titanium complexes) can induce enantioselective cyclization of prenyl precursors. Yields >80% ee are achievable under mild conditions (25°C, 12h) .
  • Reaction Monitoring : Use in-situ FTIR to track ketone formation and chiral HPLC (e.g., Chiralpak AD-H column) to assess enantiomeric excess .
  • Byproduct Mitigation : Impurities like 7-acetyl isomers form via Wagner-Meerwein rearrangements; suppress using non-polar solvents (e.g., hexane) and low temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.